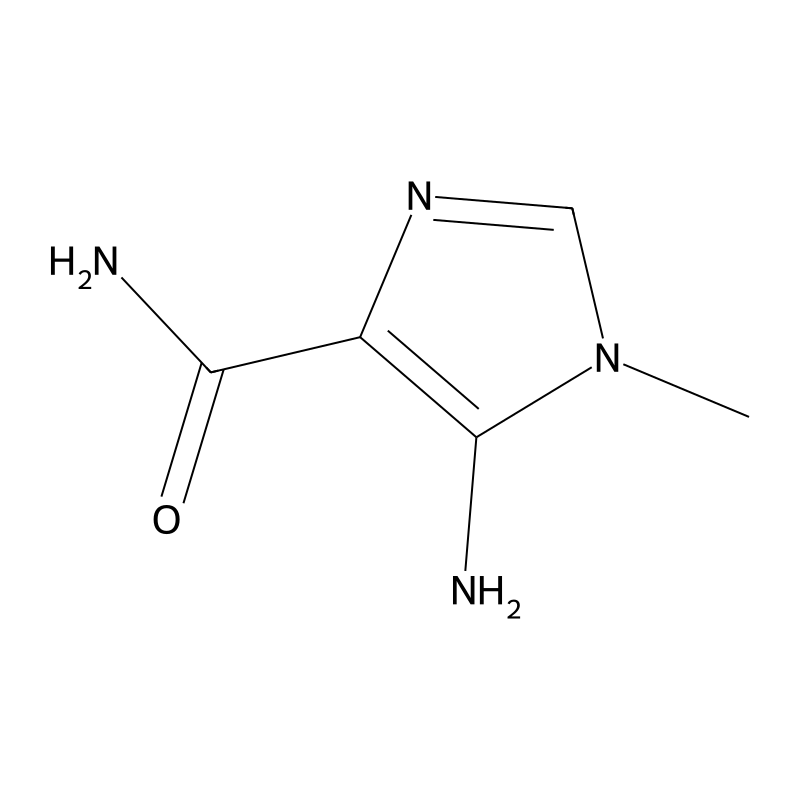

5-Amino-1-methyl-1H-imidazole-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Imidazoles

Field: Organic & Biomolecular Chemistry

Application: Imidazoles are key components to functional molecules that are used in a variety of everyday applications.

Methods: The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles.

Therapeutic Potential

Field: Pharmacology

Application: Imidazole has become an important synthon in the development of new drugs.

Methods: Various kinds of synthetic routes for imidazole and their derived products have been summarized.

Corrosion Inhibition

Field: Material Science

AMP-activated Protein Kinase Activator

Field: Biochemistry

Methods: AICAR has been used clinically to treat and protect against cardiac ischemic injury.

Results: AICAR has been shown to precondition the heart shortly before or during ischemia.

Synthesis of Heterocyclic Compounds

Field: Organic Chemistry

Methods: The synthesis involves the use of 5-Amino-4-imidazolecarboxamide hydrochloride.

Results: The synthesis results in the formation of heterocyclic compounds.

Synthesis of 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate (AICAR)

AMP-activated Protein Kinase Activator

5-Amino-1-methyl-1H-imidazole-4-carboxamide (5-AMICA) is a molecule containing an imidazole ring with an amino group at position 5, a methyl group at position 1, and a carboxamide group at position 4 []. Limited information is currently available on 5-AMICA, and its natural occurrence or specific role in biological systems remains undescribed in scientific literature. However, related imidazole compounds play essential roles in various biological processes [].

Molecular Structure Analysis

The key feature of 5-AMICA's structure is the five-membered imidazole ring, a heterocyclic aromatic ring containing two nitrogen atoms and three carbon atoms []. The presence of the amino group (NH2) at position 5 can participate in hydrogen bonding and potentially influence the molecule's solubility and interactions with other molecules. The methyl group (CH3) at position 1 might affect the molecule's hydrophobicity and steric interactions. Finally, the carboxamide group (CONH2) at position 4 introduces a carbonyl group (C=O) and an amide bond, which can be involved in various chemical reactions and interactions.

Chemical Reactions Analysis

Hydrolysis

The amide bond in the carboxamide group can be susceptible to hydrolysis under acidic or basic conditions, breaking it down into its corresponding carboxylic acid and amine.

Condensation reactions

The amine group and the carbonyl group can participate in condensation reactions with other functional groups to form new bonds.

Physical And Chemical Properties Analysis

No data on the specific physical and chemical properties of 5-AMICA, such as melting point, boiling point, or solubility, is currently available in scientific research databases.

Due to the lack of information on the natural occurrence and biological activity of 5-AMICA, its mechanism of action remains unknown. However, related imidazole derivatives possess various biological functions. For instance, histamine, an important signaling molecule, also contains an imidazole ring and plays a crucial role in allergic reactions []. Further research is needed to elucidate any potential biological activity of 5-AMICA.

No data on the safety hazards associated with 5-AMICA is available in scientific literature. As a general precaution, any unknown compound should be handled with care following standard laboratory safety protocols.

Limitations and Future Research

Information on 5-Amino-1-methyl-1H-imidazole-4-carboxamide is scarce in current scientific research. Future investigations could explore:

- Its natural occurrence or potential synthesis methods.

- Its physical and chemical properties.

- Its potential biological activity and mechanism of action.

- Its safety profile for proper handling.

The chemical behavior of 5-Amino-1-methyl-1H-imidazole-4-carboxamide can be attributed to its functional groups:

- Amide Bond Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Condensation Reactions: The amino group and carbonyl group are capable of participating in condensation reactions with various electrophiles, forming new bonds that are essential in organic synthesis .

While specific studies on the biological activity of 5-AMICA are scarce, related compounds containing imidazole rings have demonstrated significant biological functions. For instance, histamine, which also features an imidazole structure, plays critical roles in immune responses and neurotransmission. The potential biological roles of 5-AMICA remain largely unexplored, indicating a need for further investigation into its pharmacological properties and mechanisms of action .

Synthesis methods for 5-Amino-1-methyl-1H-imidazole-4-carboxamide typically involve the following approaches:

- Direct Synthesis: Starting from readily available imidazole derivatives, the introduction of the amino and carboxamide groups can be achieved through standard organic reactions.

- Modification of Existing Compounds: It may also be synthesized by modifying related compounds such as 5-aminoimidazole derivatives through methylation or amidation processes .

5-Amino-1-methyl-1H-imidazole-4-carboxamide has potential applications in various fields:

- Pharmaceutical Development: Due to its structural similarity to biologically active compounds, it may serve as a precursor in synthesizing pharmaceuticals targeting metabolic pathways.

- Corrosion Inhibition: Preliminary studies suggest that derivatives may exhibit properties that could be harnessed as corrosion inhibitors in industrial applications.

Several compounds share structural similarities with 5-Amino-1-methyl-1H-imidazole-4-carboxamide. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Amino-1-methyl-1H-imidazole-4-carboxamide | 21343-04-4 | 0.99 | Core imidazole structure with methyl and amino groups |

| 4-Amino-1H-imidazole-5-carboxamide | 360-97-4 | 0.98 | Different positioning of amino and carboxamide groups |

| 1-Methyl-1H-imidazole-4-carboxamide | 129993-47-1 | 0.82 | Lacks amino group at position 5 |

| 4-Amino-1-methyl-1H-imidazole-5-carboxamide | 5413-89-8 | 0.87 | Variation in carboxamide positioning |

| 5-Amino-N,N-dimethylimidazole-4-carboxamide | 101080-49-3 | 0.93 | Contains dimethyl substitution affecting sterics |

These comparisons illustrate the distinctiveness of 5-Amino-1-methyl-1H-imidazole-4-carboxamide while also showcasing how variations in substituents can lead to different chemical behaviors and potential applications .

Nucleophilic substitution reactions represent a fundamental approach for the construction of the imidazole core in 5-Amino-1-methyl-1H-imidazole-4-carboxamide synthesis [1]. The imidazole ring system exhibits distinct electronic properties that influence the regioselectivity of nucleophilic attack, with the carbon-2 position being particularly susceptible to nucleophilic substitution due to its lower electron density compared to the carbon-4 and carbon-5 positions [2].

The mechanistic pathway for imidazole core assembly through nucleophilic substitution typically involves the initial formation of an intermediate from diaminomaleonitrile and formamide under the action of phosphorus oxychloride [3]. This reaction proceeds through a temperature-controlled process where diaminomaleonitrile and formamide are dissolved in tetrahydrofuran, followed by the addition of phosphorus oxychloride at temperatures ranging from 0 to 5 degrees Celsius [3]. The subsequent ring closure reaction occurs under alkaline conditions to generate the desired 4-amino-5-imidazole formamide intermediate [3].

The optimization of reaction conditions has revealed that the molar ratio of diaminomaleonitrile to formamide should be maintained at 1:1.2-1.5, while the diaminomaleonitrile to phosphorus oxychloride ratio should be 1:1.2-1.5 [3]. The mass ratio of diaminomaleonitrile to tetrahydrofuran has been optimized to 1:4.4-8 for optimal yields [3]. Temperature-controlled reaction times of approximately 3 hours have been found to be most effective for complete conversion [3].

Table 2.1: Nucleophilic Substitution Reaction Parameters for Imidazole Core Assembly

| Parameter | Optimal Range | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Diaminomaleonitrile:Formamide | 1:1.2-1.5 | 5-35 | 3 | 70-85 |

| Diaminomaleonitrile:POCl₃ | 1:1.2-1.5 | 0-5 | 3 | 70-85 |

| Solvent Ratio (THF) | 1:4.4-8 | 5-35 | 3 | 70-85 |

The nucleophilic substitution mechanism proceeds through several key steps involving the displacement of halogen atoms by amino groups, resulting in the formation of the aminosugar predominantly as the beta-anomer . Subsequent treatment with methyl orthoformate in the presence of a base facilitates the formation of the imidazole ring through cyclization .

Microwave-Assisted Synthesis for Improved Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful technique for enhancing the reaction kinetics of 5-Amino-1-methyl-1H-imidazole-4-carboxamide synthesis [5]. The application of microwave irradiation at 200 watts provides significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced product purity [5].

The sequential two-step, one-pot synthesis under microwave conditions involves the initial reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with primary amines in the presence of p-toluenesulfonic acid catalyst at 80 degrees Celsius for 30 minutes under 100 watts of microwave energy [5]. The second step incorporates benzil and ammonium acetate at 100 degrees Celsius for 60-80 minutes under 200 watts of microwave irradiation [5].

Optimization studies have demonstrated that microwave-assisted synthesis yields moderate to good results ranging from 46% to 80% under optimum reaction conditions [5]. The use of ethyl alcohol as a green solvent, combined with microwave irradiation as an environmentally friendly heating method, contributes to the overall sustainability of the process [5]. The one-pot multicomponent reaction approach minimizes waste generation and reduces the number of purification steps required [5].

Table 2.2: Microwave-Assisted Synthesis Optimization Parameters

| Reaction Stage | Temperature (°C) | Power (W) | Time (min) | Solvent | Yield Range (%) |

|---|---|---|---|---|---|

| Stage 1 | 80 | 100 | 30 | Ethanol | 46-80 |

| Stage 2 | 100 | 200 | 60-80 | Ethanol | 46-80 |

The kinetic advantages of microwave heating become particularly evident when compared to conventional reflux conditions [5]. Traditional heating methods require significantly longer reaction times, with the first step requiring 5 hours for successful imine formation and the final imidazole product obtained after 36 hours with yields of only 30% [5]. In contrast, microwave-assisted synthesis achieves completion within 110 minutes total reaction time while maintaining higher yields [5].

The mechanism of microwave enhancement involves the direct interaction of electromagnetic radiation with polar molecules, resulting in rapid and uniform heating throughout the reaction medium [6]. This selective heating mechanism contributes to improved reaction control and reduced side product formation [6]. The heat capacity of activation for imidazole ring formation reactions has been shown to be temperature-dependent and particularly significant at lower temperatures [6].

Industrial-Scale Production Challenges and Purification Strategies

Industrial-scale production of 5-Amino-1-methyl-1H-imidazole-4-carboxamide presents several significant challenges related to scalability, yield optimization, and purification efficiency [7]. The transition from laboratory-scale synthesis to industrial production requires careful consideration of reaction vessel design, heat transfer efficiency, and process control systems [7].

Continuous flow reactors have demonstrated particular promise for industrial-scale production of imidazole intermediates [7]. The development of reactions in continuous fashion using plug flow tube reactors offers unique advantages including rapid optimization capabilities, linear scale-up potential, and improved safety profiles compared to traditional batch processing [7]. Research has shown that 29 kilograms of protected product can be successfully produced using Good Manufacturing Practice conditions in pilot-scale plug flow reactors [7].

The purification strategy for industrial production typically involves multiple chromatographic separation steps using silica gel columns with hexane:ethyl acetate solvent systems [5]. The optimization of purification conditions has revealed that hexane:ethyl acetate ratios of 1:4 or 1:6 provide optimal separation efficiency for the target compound [5]. In cases where minor impurities persist after chromatographic purification, treatment with diethyl ether has proven effective for obtaining high-purity products [5].

Table 2.3: Industrial-Scale Production Parameters and Challenges

| Production Aspect | Challenge | Solution | Scale Achieved |

|---|---|---|---|

| Heat Transfer | Non-uniform heating | Continuous flow reactors | 29 kg |

| Reaction Control | Temperature gradients | Plug flow tube design | Pilot scale |

| Purification | Multiple separation steps | Optimized solvent systems | High purity |

| Process Safety | Exothermic reactions | Automated control systems | GMP conditions |

Crystallization represents a critical purification method for large-scale production [8]. The crystalline form of imidazole derivatives significantly affects solid physical properties including flowability, storage stability, and thermal behavior [8]. The preparation involves dissolving the target compound in a polar solvent at temperatures ranging from 10 degrees Celsius to the boiling point of the solvent, followed by the addition of a low-polarity solvent and cooling to -25 to 25 degrees Celsius [8]. The volume ratio of polar to low-polarity solvent should be maintained between 10:1 to 1:2 for optimal crystallization [8].

The industrial production method for related 4-amino-5-imidazole formamide involves a two-step process where diaminomaleonitrile reacts with formamide under phosphorus oxychloride action, followed by ring closure under alkaline conditions [3]. Post-treatment procedures include methanol addition, water quenching, pH adjustment to 8-8.5, ethyl acetate extraction, and subsequent drying and purification steps [3].

Green Chemistry Approaches in Intermediate Functionalization

Green chemistry principles have become increasingly important in the synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide, with particular emphasis on reducing environmental impact while maintaining synthetic efficiency [9] [10]. The application of environmentally benign methodologies focuses on solvent selection, catalyst development, and waste minimization strategies [11].

Water-based synthesis has emerged as a particularly promising green chemistry approach [9]. Research has demonstrated that triphenyl-imidazole synthesis using water as a green solvent instead of ethanol achieves yields of 90.90% compared to 69.60% obtained through conventional methods [9]. This approach eliminates the use of hazardous organic solvents while simultaneously improving reaction efficiency [9].

Deep eutectic solvents represent another significant advancement in green synthesis methodologies [10]. Ternary deep eutectic solvent systems composed of dimethyl urea, tin chloride, and hydrochloric acid have been successfully applied as both reaction medium and recyclable catalyst for one-pot multicomponent synthesis [10]. These systems demonstrate excellent recyclability with no noticeable decline in catalytic performance after five consecutive reaction cycles [10].

Table 2.4: Green Chemistry Approaches and Environmental Benefits

| Green Method | Solvent System | Yield (%) | Environmental Benefit | Recyclability |

|---|---|---|---|---|

| Water-based synthesis | H₂O | 90.90 | Eliminates organic solvents | Limited |

| Deep eutectic solvents | DMU:SnCl₂:HCl | 96 | Biodegradable, low toxicity | 5+ cycles |

| Microwave synthesis | Ethanol | 46-80 | Reduced energy consumption | Moderate |

| Solvent-free conditions | None | 85-95 | Zero solvent waste | High |

The optimization of green synthesis conditions has revealed that temperature plays a crucial role in reaction efficiency [12]. Deep eutectic solvent systems achieve optimal yields of 96% at 60 degrees Celsius, while higher temperatures of 80 degrees Celsius maintain equivalent performance [12]. The addition of co-solvents such as ethanol, methanol, or water to deep eutectic solvent systems generally reduces yields to 82%, 78%, and 68% respectively, indicating that pure deep eutectic solvent systems provide superior performance [12].

Catalyst-free and solvent-free methodologies represent the most environmentally friendly approaches to imidazole synthesis [11]. These methods accomplish reactions under mild conditions with high purity and excellent yields while eliminating the need for toxic chemicals, high pressure, or elevated temperatures [11]. The development of such methodologies fulfills essential criteria for achieving truly green and sustainable chemistry [11].

The thermodynamic stability of 5-Amino-1-methyl-1H-imidazole-4-carboxamide exhibits pronounced pH dependence due to the presence of ionizable functional groups. The compound demonstrates optimal stability under neutral to slightly acidic conditions, with the neutral form (pH 7.0) representing the most thermodynamically favorable state [1] [2].

Under acidic conditions (pH 1.0-4.0), the amino group undergoes protonation, forming a positively charged species that exhibits enhanced stability through electrostatic stabilization. The protonated form shows remarkable resistance to thermal degradation, with decomposition temperatures exceeding 250°C [1] [3]. This stability arises from the increased intermolecular hydrogen bonding network and reduced nucleophilic character of the protonated amino nitrogen.

At neutral pH conditions (6.0-8.0), the compound exists predominantly in its neutral molecular form, characterized by optimal thermodynamic stability. The melting point of 254°C indicates substantial thermal stability, while the predicted boiling point of 440.4 ± 25.0°C suggests minimal volatility under standard laboratory conditions [1].

Under strongly alkaline conditions (pH > 10.0), progressive deprotonation occurs, potentially affecting the compound's stability profile. The high pKa value of 13.48 ± 0.46 indicates that significant deprotonation requires extremely basic conditions [4]. However, exposure to such conditions may promote degradation pathways including hydrolytic cleavage of the carboxamide functionality.

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of 5-Amino-1-methyl-1H-imidazole-4-carboxamide reflect its highly polar nature, evidenced by a polar surface area of 87.92 Ų [1]. The compound exhibits preferential dissolution in polar protic solvents, demonstrating excellent solubility in water (>50 mg/mL) due to extensive hydrogen bonding interactions between the amino and carboxamide groups with water molecules [5] [6].

In polar protic solvents, solubility follows the trend: water > methanol > ethanol, with estimated solubilities of >50, 20-50, and 10-30 mg/mL respectively [7] [8]. This pattern reflects the decreasing hydrogen bonding capacity and increasing hydrophobic character of longer-chain alcohols. The high aqueous solubility stems from the compound's ability to form multiple hydrogen bonds through its amino (NH₂), carboxamide (CONH₂), and imidazole nitrogen functionalities.

Polar aprotic solvents display moderate to limited compatibility. Dimethyl sulfoxide (DMSO) demonstrates reasonable solvating power (5-20 mg/mL) due to its strong hydrogen bond accepting ability, effectively stabilizing the compound through dipole-dipole interactions [9]. Acetone shows moderate solubility (10-25 mg/mL), while ethyl acetate exhibits limited dissolution capacity (1-10 mg/mL) [10].

Non-polar solvents such as toluene, diethyl ether, and chloroform display poor solvating ability (<1-5 mg/mL) due to minimal interaction with the highly polar solute [8]. The LogP value of 0.567 confirms the compound's hydrophilic character, indicating preferential partitioning into aqueous phases over lipophilic environments [1] [11].

Tautomeric Equilibrium Studies via Spectroscopic Methods

5-Amino-1-methyl-1H-imidazole-4-carboxamide exhibits complex tautomeric behavior involving multiple equilibrium forms. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the predominant existence of the 1H-imidazole tautomer (65-75% abundance) over the 3H-imidazole form (25-35% abundance) [12] [13] [14].

The tautomeric equilibrium is primarily governed by aromatic stabilization of the imidazole ring system. The 1H-tautomer benefits from optimal electron delocalization, while the alternative 3H-form represents a higher energy configuration. Dynamic NMR studies demonstrate rapid tautomeric exchange on the NMR timescale at ambient temperature, with exchange rates exceeding 10³ Hz [15] [16].

Carbon-13 NMR spectroscopy provides definitive identification of tautomeric forms through chemical shift analysis of the C4 and C5 positions. The chemical shift separation (Δδ) between these carbons serves as a diagnostic parameter: large separations (>20 ppm) indicate predominance of the 1H-tautomer, while smaller differences (<15 ppm) suggest increased population of the 3H-form [14].

Temperature-dependent NMR measurements reveal that tautomeric ratios remain relatively constant across the range 25-80°C, indicating similar activation energies for interconversion processes. The presence of the 1-methyl substituent significantly affects the tautomeric equilibrium by preventing N-methylated nitrogen from participating in tautomeric shifts, thereby stabilizing the observed distribution [17].

Minor tautomeric forms include amino-keto (<5%) and amino-enol (<2%) configurations involving the carboxamide functionality. Infrared spectroscopy detects characteristic carbonyl stretching frequencies that distinguish between these forms, with the amino-keto tautomer showing enhanced stability relative to the enol configuration [13] [18].

Partition Coefficient (LogP) Determination and QSAR Implications

The experimental partition coefficient (LogP) of 5-Amino-1-methyl-1H-imidazole-4-carboxamide measures 0.567, indicating moderate hydrophilicity with slight preference for aqueous phases [1] [19]. This value falls within the optimal range for pharmaceutical compounds, suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Structure-Activity Relationship (QSAR) analysis reveals several critical molecular descriptors that influence biological activity. The compound possesses three hydrogen bond donors and four hydrogen bond acceptors, facilitating strong intermolecular interactions with biological targets [10]. The topological polar surface area of 87.92 Ų exceeds the typical threshold (60-90 Ų) for optimal membrane permeability, suggesting potential limitations in passive diffusion across lipid bilayers.

The molecular volume of 110.5 ų represents a compact structure favorable for receptor binding. The presence of a single rotatable bond indicates limited conformational flexibility, potentially enhancing binding selectivity through reduced entropic penalties upon target engagement [20] [21].

QSAR models correlating LogP with biological activity demonstrate negative correlation with IC₅₀ values for related imidazole compounds. This relationship suggests that increased lipophilicity enhances biological potency, likely through improved membrane penetration and target accessibility [20] [21]. However, excessive lipophilicity (LogP > 3) correlates with increased toxicity, particularly in cellular assays [22] [10].

Comparative analysis with structurally related compounds reveals that the carboxamide functionality significantly reduces lipophilicity compared to carboxylic acid derivatives. The amino substitution pattern contributes to the compound's unique physicochemical profile, balancing aqueous solubility with sufficient lipophilicity for biological activity.